molecular formula C6H4Cl2IN B3029917 3,4-Dichloro-2-iodoaniline CAS No. 835595-11-4

3,4-Dichloro-2-iodoaniline

Cat. No.: B3029917
CAS No.: 835595-11-4
M. Wt: 287.91
InChI Key: DJDQWIYKWLGIJE-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-iodoaniline: is an organic compound with the molecular formula C6H4Cl2IN . It is a derivative of aniline, where the hydrogen atoms at positions 3 and 4 of the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 2 is replaced by an iodine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3,4-Dichloro-2-iodoaniline typically involves the halogenation of aniline derivatives. One common method is the Sandmeyer reaction , where aniline is first diazotized and then treated with halogenating agents to introduce the chlorine and iodine atoms. The reaction conditions often involve the use of copper(I) chloride or copper(I) iodide as catalysts, along with hydrochloric acid and sodium nitrite .

Industrial Production Methods:

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions:

3,4-Dichloro-2-iodoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted anilines.

    Oxidation Products: Quinones or other oxidized aromatic compounds.

    Reduction Products: Amines or other reduced derivatives.

Scientific Research Applications

Chemistry:

3,4-Dichloro-2-iodoaniline is used as an intermediate in the synthesis of various organic compounds. Its unique halogenation pattern makes it a valuable building block for the construction of more complex molecules .

Biology and Medicine:

In medicinal chemistry, this compound derivatives are explored for their potential biological activities. These compounds may exhibit antimicrobial, antifungal, or anticancer properties, making them candidates for drug development .

Industry:

The compound is used in the production of dyes, pigments, and other specialty chemicals. Its halogenated structure imparts desirable properties such as stability and reactivity, which are valuable in industrial applications .

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2-iodoaniline depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s ability to penetrate cell membranes and bind to target proteins .

Comparison with Similar Compounds

    3,4-Dichloroaniline: Similar structure but lacks the iodine atom.

    2,4-Dichloroaniline: Chlorine atoms at different positions.

    3,5-Dichloroaniline: Chlorine atoms at different positions.

    2-Iodoaniline: Lacks the chlorine atoms.

Uniqueness:

3,4-Dichloro-2-iodoaniline is unique due to the presence of both chlorine and iodine atoms on the benzene ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. The iodine atom, in particular, can participate in unique reactions not possible with other halogens .

Properties

IUPAC Name

3,4-dichloro-2-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2IN/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDQWIYKWLGIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)I)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70737432
Record name 3,4-Dichloro-2-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

835595-11-4
Record name 3,4-Dichloro-2-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of 3,4-dichloroaniline (20 g, 123 mmol), HI (48%, 15.7 g, 123 mmol), H2O2 (30%, 8.3 g, 246 mmol) in H2O (62 mL) at r.t. The reaction mixture was stirred in dark at r.t for overnight. The supernatant was discarded, diluted with ethyl acetate:hexanes (1:10), quenched with saturates NaHSO3, stirred for 1 h at ambient temperature, filtered the solids. The filtrate was washed with water, saturated aqueous NaHCO3, dried (Na2SO4), filtered and concentrated to get 1:4 regioisomeric mixture of iodo derivative (minor isomer is required). It was recrystallized from cyclohexane to afford 1:1 mixture of regioisomers enriched in the filtrate. This mixture was further purified by flash column chromatography on silica gel, eluting with ethyl acetate:hexanes (0-2%) to get the required compound as a cream color solid (5.2 g, ˜15% yield). 1H NMR (400 MHz, CDCl3) δ 7.22 (d, J=8.6 Hz, 1H), 6.60 (d, J=8.6 Hz, 1H), 4.32 (br, 2H).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
15.7 g
Type
reactant
Reaction Step One
Name
Quantity
8.3 g
Type
reactant
Reaction Step One
Name
Quantity
62 mL
Type
solvent
Reaction Step One
[Compound]
Name
iodo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
15%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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